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Compound of Interest

N-(Propargyl-peg4)-n-bis(peg4-
acid)

Cat. No.: B609639

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the trifunctional polyethylene glycol (PEG)
linker, N-(Propargyl-PEG4)-N-bis(PEG4-acid). This molecule is a valuable tool in
bioconjugation, drug delivery, and the development of targeted therapeutics, particularly in the
synthesis of Proteolysis Targeting Chimeras (PROTACS).

Core Molecular Data

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a branched PEG derivative featuring a terminal
propargyl group and two terminal carboxylic acid functionalities.[1] This unique structure allows
for orthogonal conjugation strategies, making it a versatile building block in complex molecular
assemblies. The propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition
(CuAAC), a cornerstone of "click chemistry," while the carboxylic acid groups can readily form
stable amide bonds with primary amines.[1][2]

A summary of the key quantitative data for N-(Propargyl-PEG4)-N-bis(PEG4-acid) and its
common salt form is presented below.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b609639?utm_src=pdf-interest
https://www.benchchem.com/product/b609639?utm_src=pdf-body
https://www.benchchem.com/product/b609639?utm_src=pdf-body
https://www.cd-bioparticles.net/p/3937/n-propargyl-peg4-n-bispeg4-acid-hcl-salt
https://www.cd-bioparticles.net/p/3937/n-propargyl-peg4-n-bispeg4-acid-hcl-salt
https://broadpharm.com/product/bp-23506
https://www.benchchem.com/product/b609639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value References
Molecular Formula C33H61NO16 [1112113114]
Molecular Weight 727.835 g/mol [31[5]
Molecular Weight (HCI salt) 727.9 g/mol [1112]14]
Purity >95% - 98% [11[2]13][4][6]
CAS Number 2093153-09-2 [L1[2113114]

Experimental Protocols and Methodologies

The trifunctional nature of N-(Propargyl-PEG4)-N-bis(PEG4-acid) allows for sequential or
one-pot conjugation reactions. The distinct reactivity of the propargyl and carboxylic acid
groups enables precise control over the assembly of bioconjugates.

Amide Bond Formation

The two carboxylic acid moieties can be coupled with primary amine-containing molecules,
such as proteins, peptides, or small molecule ligands. This reaction is typically facilitated by a
carbodiimide activator.

General Protocol:

Dissolve N-(Propargyl-PEG4)-N-bis(PEG4-acid) in an appropriate anhydrous organic
solvent (e.g., DMF or DMSO).

e Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or
dicyclohexylcarbodiimide (DCC), and an activator, like N-hydroxysuccinimide (NHS), to form
an activated ester.

 Introduce the amine-containing molecule to the reaction mixture.
» Allow the reaction to proceed at room temperature for several hours to overnight.

o Purify the resulting conjugate using appropriate chromatographic techniques (e.g., HPLC or
size-exclusion chromatography).
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

The terminal propargyl group provides a reactive handle for "click chemistry,” enabling covalent
linkage to azide-functionalized molecules.

General Protocol:

o Dissolve the azide-containing molecule and the propargyl-functionalized conjugate in a
suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol
or DMSO.

o Add a copper(l) catalyst. This can be generated in situ from a copper(ll) salt (e.g., CuSO4)
with a reducing agent (e.g., sodium ascorbate).

o Add a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA),
to improve reaction efficiency and prevent catalyst degradation.

« Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours.
 Purify the final triazole-linked conjugate.

Logical Workflow for PROTAC Synthesis

The orthogonal reactivity of N-(Propargyl-PEG4)-N-bis(PEG4-acid) makes it an ideal linker for
the synthesis of PROTACSs.[5][7] A PROTAC consists of a ligand for a target protein and a
ligand for an E3 ubiquitin ligase, joined by a linker. The workflow below illustrates the assembly
of a PROTAC using this trifunctional linker.

Amide Coupling
N-(Propargyl-PEG4)- (EDCINHS)
N-bis(PEG4-acid) ) +

Linker-E3 Ligand W Click Chemistry
Conjugate J (LUAAL) ¢

: : A
E3 Ligase Ligand .
: : . Final PROTAC
(with primary amine) Molecule
—_—
Target Protein Ligand
(with azide)
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PROTAC Synthesis Workflow

This diagram illustrates a potential synthetic route where the linker is first conjugated to the E3
ligase ligand via amide bond formation, followed by the attachment of the target protein ligand
through a click reaction. The order of these steps can be reversed depending on the specific
chemistry of the ligands. This strategic approach to linker chemistry is fundamental in the
development of targeted protein degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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